3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one
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Overview
Description
3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that features a bromopyridine moiety attached to a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of 5-bromo-2-aminopyridine with appropriate reagents to form the triazolone ring. One common method involves the cyclization of 5-bromo-2-aminopyridine with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazolone ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the triazolone ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different triazolone derivatives .
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The triazolone ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity . These interactions can lead to the inhibition of key biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of a triazolone ring and has different biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring and are known for their antifibrotic and anticancer properties.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring and exhibit diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-(5-Bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is unique due to its specific combination of a bromopyridine moiety and a triazolone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-5(9-3-4)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKDKPEROZILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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